ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate
Description
Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a pyrazole-amido substituent at the 2-position and an ethyl ester group at the 6-position. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its bioactivity, including antitumor and antimicrobial properties . The ethyl ester enhances solubility and may act as a prodrug moiety for carboxylic acid activation.
Properties
IUPAC Name |
ethyl 2-[(1-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-3-22-14(21)9-4-5-10-12(8-9)23-15(16-10)17-13(20)11-6-7-19(2)18-11/h4-8H,3H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCSJXGOCLFBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole and benzothiazole cores. One common approach is to first synthesize 1-methyl-1H-pyrazole-3-carboxylic acid and then react it with ethyl chloroformate to form the ethyl ester. Subsequently, the benzothiazole core can be constructed through a cyclization reaction involving o-aminothiophenol and an appropriate halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or benzothiazoles.
Scientific Research Applications
Biological Activities
The compound is primarily noted for its anti-tubercular properties. Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action involves the inhibition of specific enzymes critical for bacterial survival, making these compounds promising candidates for developing new anti-tubercular drugs.
Case Studies
- Anti-Tubercular Activity : A study highlighted the synthesis of various benzothiazole derivatives, including ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate. These compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis strains. Results indicated that certain derivatives exhibited MIC values significantly lower than traditional treatments like Isoniazid (INH), suggesting enhanced efficacy .
- Structure-Activity Relationship (SAR) : Research into the SAR of these compounds revealed that specific structural features, such as the presence of the pyrazole moiety and benzothiazole core, are essential for their biological activity. Molecular docking studies further supported these findings by demonstrating favorable binding interactions with target proteins involved in bacterial metabolism .
Potential Applications Beyond Anti-Tubercular Activity
While much of the current research focuses on anti-tubercular applications, there are indications that compounds similar to this compound may also possess:
- Anticancer Properties : Preliminary studies suggest that certain benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some derivatives have shown broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism by which ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole and benzothiazole moieties can bind to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- The pyrazole-amido substituent in the target compound provides a balance between hydrogen-bonding capacity (amide N–H) and π-π interactions (pyrazole ring), distinguishing it from analogs with simpler acetamido or bulky Boc groups.
- The methyl group on the pyrazole introduces steric hindrance, which may reduce intermolecular packing efficiency compared to unsubstituted analogs like ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate .
Crystallographic and Packing Behavior
Crystal structures of related benzothiazoles reveal critical intermolecular interactions:
- Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate exhibits N–H···N and C–H···O hydrogen bonds, forming dimeric pairs. π-π stacking between thiazole and benzene rings (3.38–3.85 Å) stabilizes columnar packing .
- The methyl group may disrupt close packing, leading to less dense crystal structures compared to Boc-protected analogs.
Biological Activity
Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₆H₁₆N₄O₃S
- Molecular Weight : 344.4 g/mol
- CAS Number : 1171989-19-7
This compound features a benzothiazole moiety linked to a pyrazole derivative, which is known for its pharmacological significance.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. In particular:
- Study Findings : A series of pyrazole derivatives were synthesized and tested against various bacterial strains, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The minimal inhibitory concentration (MIC) values indicated significant antimicrobial activity.
| Compound | Bacterial Strain | MIC (μmol/mL) |
|---|---|---|
| This compound | E. coli | 0.038 |
| P. aeruginosa | 0.067 | |
| Reference Drug | Ampicillin | 0.033 (E. coli), 0.067 (P. aeruginosa) |
These results suggest that the compound exhibits comparable activity to established antibiotics, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of the compound has also been explored through various in vitro studies:
- Mechanism of Action : The presence of the benzothiazole ring is believed to enhance cytotoxicity against cancer cell lines by interacting with specific cellular targets involved in proliferation and apoptosis.
- Research Findings : In a study evaluating the effects of similar pyrazole compounds on cancer cells, several derivatives demonstrated significant inhibition of cell growth in human cancer cell lines such as HT-29 and Jurkat cells.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HT-29 | <10 |
| Jurkat | <15 | |
| Reference Drug | Doxorubicin | <5 |
These findings indicate that the compound could serve as a promising lead in anticancer drug development .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been assessed in various experimental models:
- Experimental Models : The compound was tested using carrageenan-induced edema and acetic acid-induced capillary permeability assays in mice.
- Results : The compound exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
